molecular formula C10H18O2 B14541415 Ethyl (3S)-3-(propan-2-yl)pent-4-enoate CAS No. 61898-62-2

Ethyl (3S)-3-(propan-2-yl)pent-4-enoate

Cat. No.: B14541415
CAS No.: 61898-62-2
M. Wt: 170.25 g/mol
InChI Key: LDMZPUXRTJJZBZ-VIFPVBQESA-N
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Description

Ethyl (3S)-3-(propan-2-yl)pent-4-enoate is an organic compound that belongs to the class of esters Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (3S)-3-(propan-2-yl)pent-4-enoate typically involves the esterification of the corresponding carboxylic acid with ethanol. The reaction can be catalyzed by an acid such as sulfuric acid or hydrochloric acid. The general reaction conditions include:

    Reagents: Carboxylic acid, ethanol, acid catalyst

    Temperature: Typically around 60-80°C

    Reaction Time: Several hours to ensure complete esterification

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl (3S)-3-(propan-2-yl)pent-4-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the reagent used

Scientific Research Applications

Ethyl (3S)-3-(propan-2-yl)pent-4-enoate may have several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of flavors, fragrances, and other fine chemicals.

Mechanism of Action

The mechanism of action of Ethyl (3S)-3-(propan-2-yl)pent-4-enoate depends on its specific interactions with molecular targets. In general, esters can interact with enzymes and receptors in biological systems, leading to various biochemical effects. The pathways involved may include hydrolysis by esterases, leading to the release of the corresponding alcohol and carboxylic acid.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (3S)-3-(propan-2-yl)butanoate
  • Ethyl (3S)-3-(propan-2-yl)hexanoate
  • Ethyl (3S)-3-(propan-2-yl)octanoate

Uniqueness

Ethyl (3S)-3-(propan-2-yl)pent-4-enoate is unique due to its specific structural configuration, which may impart distinct chemical and physical properties. The presence of the double bond in the pent-4-enoate moiety can influence its reactivity and interactions with other molecules.

Properties

CAS No.

61898-62-2

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

ethyl (3S)-3-propan-2-ylpent-4-enoate

InChI

InChI=1S/C10H18O2/c1-5-9(8(3)4)7-10(11)12-6-2/h5,8-9H,1,6-7H2,2-4H3/t9-/m0/s1

InChI Key

LDMZPUXRTJJZBZ-VIFPVBQESA-N

Isomeric SMILES

CCOC(=O)C[C@H](C=C)C(C)C

Canonical SMILES

CCOC(=O)CC(C=C)C(C)C

Origin of Product

United States

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